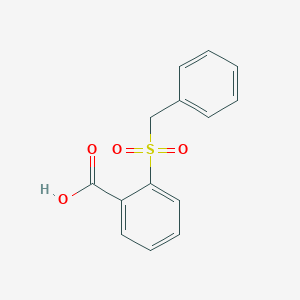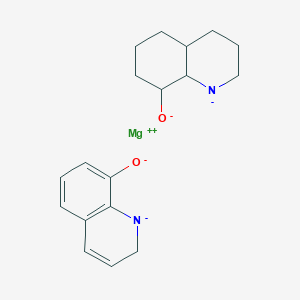
Acide 2-(benzylsulfonyl)benzoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Benzylsulfonyl)benzoic acid involves several chemical reactions, including condensation, nitration, and oxygenation processes. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde results in the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, demonstrating the complexity and versatility of synthesis routes for such compounds (Asegbeloyin et al., 2019). Furthermore, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene via nitration and oxygenation showcases the potential for high yields and purity in the production of sulfonyl benzoic acid derivatives (Peng Jia-bin, 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(phenylsulfonyl)phthalazin-1(2H)-one, reveals intricate crystal structures with intermolecular hydrogen bonds and pi-pi interactions, highlighting the significant role of non-covalent interactions in stabilizing these structures (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
Compounds like 2-(Benzylsulfonyl)benzoic acid undergo various chemical reactions, including sulfonylation and functionalization of benzoic acid derivatives. Copper-mediated direct ortho C-H bond sulfonylation and Pd(II)-catalyzed meta-C–H functionalizations represent advanced techniques for modifying the chemical structure and enhancing the properties of these compounds (Liu et al., 2015; Li et al., 2016).
Physical Properties Analysis
The physical properties of 2-(Benzylsulfonyl)benzoic acid derivatives, such as crystal structures and thermal behavior, are crucial for understanding their stability and reactivity. Studies have provided insights into the solvatochromism, fluorescence spectra, and thermal analysis, indicating these compounds' potential as photochromic and heatproof materials (熊静 et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are pivotal for the application of 2-(Benzylsulfonyl)benzoic acid derivatives. For example, the ability of these compounds to bind DNA suggests their potential in biomedical applications, highlighting the importance of understanding their chemical behavior (Nataraj Chitrapriya et al., 2011).
Applications De Recherche Scientifique
. .
Catalyseur dans les réactions d'oxydation
Ce composé a été utilisé dans l'oxydation sélective de l'alcool benzylique pour produire de l'acide benzoïque . Le procédé implique l'utilisation d'un catalyseur, WO4@PAF-181, qui est préparé par méthylation et échange d'ions . L'effet synergique entre les transporteurs fonctionnels et les sites actifs confère à WO4@PAF-181 une propriété catalytique distinctive pour l'oxydation sélective efficace de l'alcool benzylique en acide benzoïque .
Production d'acide benzoïque
L'acide benzoïque a trouvé un large éventail d'applications dans l'industrie chimique . L'oxydation sélective de l'alcool benzylique est l'une des principales voies de production de l'acide benzoïque . Dans ce processus, l'acide 2-(benzylsulfonyl)benzoïque joue un rôle crucial.
Recherche sur les structures aromatiques poreuses
L'this compound a été utilisé dans la synthèse de PAF-181, une structure aromatique poreuse présentant une surface spécifique élevée . Ce matériau a des applications potentielles dans divers domaines, notamment le stockage des gaz, la séparation et la catalyse .
Études de solubilité
La solubilité de l'this compound dans différents solvants peut être étudiée pour comprendre son coefficient de partage . Ces informations sont cruciales dans divers domaines tels que l'administration de médicaments, la science environnementale et le génie chimique .
Science environnementale
Comprendre le coefficient de partage de l'this compound peut aider à prédire son comportement dans l'environnement<a aria-label="3: " data-citationid="034b2cbf-6525-66cf-4cc0-799bccf18a8f-104" h="ID=SERP,5015.1" href="https
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(Benzylsulfonyl)benzoic acid is the enzyme Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
2-(Benzylsulfonyl)benzoic acid acts as an inhibitor of Carbonic Anhydrase . When co-crystallized with hCA II, a form of Carbonic Anhydrase, the compound was observed in an adjacent binding pocket to the active site . This suggests a unique mode of action compared to other inhibitors .
Biochemical Pathways
It is known that the inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(Benzylsulfonyl)benzoic acid may have similar pharmacokinetic properties.
Result of Action
The inhibition of Carbonic Anhydrase by 2-(Benzylsulfonyl)benzoic acid can lead to a decrease in the enzyme’s activity, potentially affecting numerous physiological processes . The exact molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzylsulfonyl)benzoic acid. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 2-(Benzylsulfonyl)benzoic acid, is known to be influenced by external electric fields . .
Propriétés
IUPAC Name |
2-benzylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340088 | |
| Record name | 2-(Benzylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13536-21-5 | |
| Record name | 2-(Benzylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)





![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)